molecular formula C16H10ClN3O3 B5874525 N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide

N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide

Cat. No.: B5874525
M. Wt: 327.72 g/mol
InChI Key: MMIBTTBALNTSNR-XFXZXTDPSA-N
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Description

N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide, also known as CCNA, is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and materials science. CCNA is a member of the acrylamide family and is characterized by its unique chemical structure, which makes it an ideal candidate for many scientific studies.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective compound for research purposes. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide. One possible direction is the development of new cancer therapies based on this compound. Another potential direction is the study of this compound's anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the reaction of 4-chlorobenzaldehyde and 2-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to yield this compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. In addition, this compound has been shown to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20(22)23/h1-9H,(H,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBTTBALNTSNR-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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